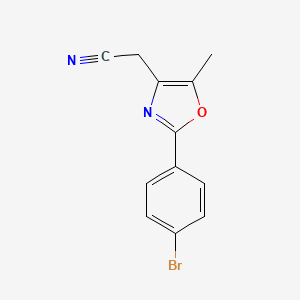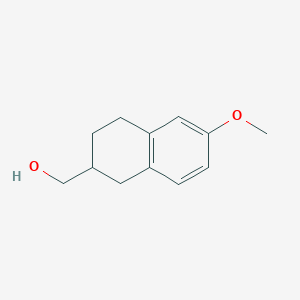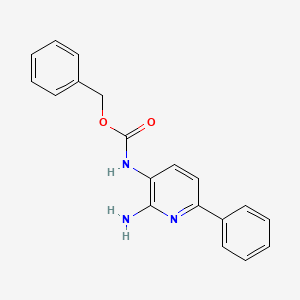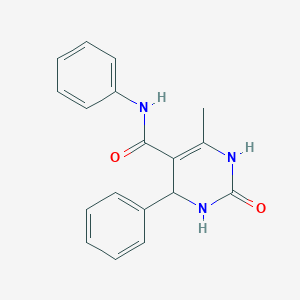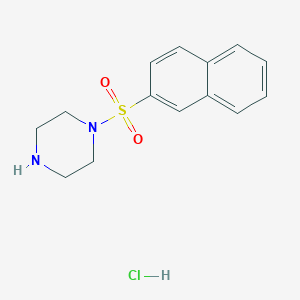
1-(naphthalene-2-sulfonyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(naphthalene-2-sulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C14H17ClN2O2S. It is known for its unique structure, which includes a naphthylsulfonyl group attached to a piperazine ring.
Preparation Methods
The synthesis of 1-(naphthalene-2-sulfonyl)piperazine hydrochloride typically involves the reaction of 2-naphthalenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include controlling the temperature, reaction time, and the molar ratios of reactants. The use of solvents and catalysts may also be explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(naphthalene-2-sulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the naphthylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or alkyl halides replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols .
Scientific Research Applications
1-(naphthalene-2-sulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(naphthalene-2-sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(naphthalene-2-sulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound has a dichlorophenyl group instead of a naphthylsulfonyl group.
1-(2-Naphthyl)piperazine hydrochloride: This compound lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17ClN2O2S |
|---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C14H16N2O2S.ClH/c17-19(18,16-9-7-15-8-10-16)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,15H,7-10H2;1H |
InChI Key |
IBYGHOPTTMPJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
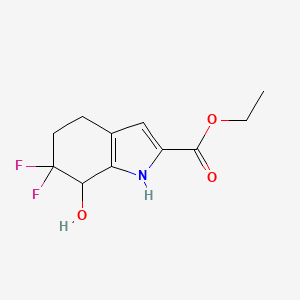
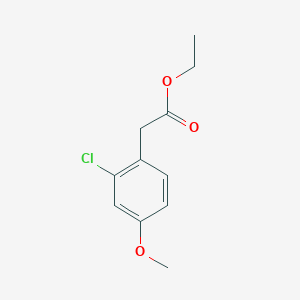
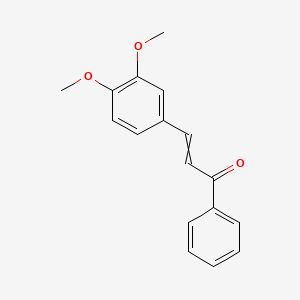
![6-(3-Methoxyphenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791148.png)
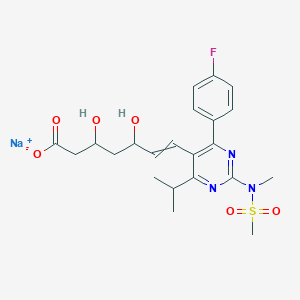
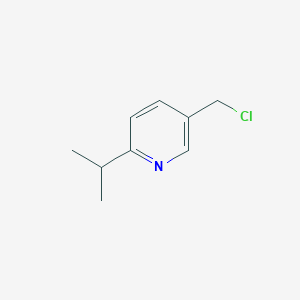
![1H-Pyrrolo[2,3-B]pyridine-5-methanol, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8791180.png)
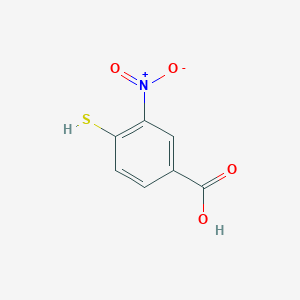
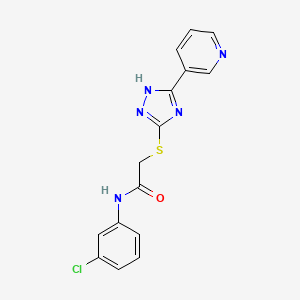
![Ethyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B8791191.png)
